![molecular formula C12H18N6O2S B2783856 N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide CAS No. 1171692-27-5](/img/structure/B2783856.png)

N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

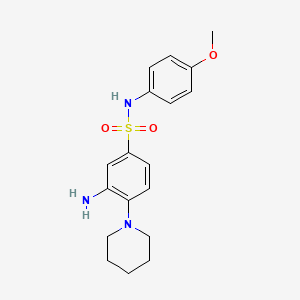

“N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine derivatives often show significant pharmacological activity .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main methods. The first method involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by modification of the obtained compound . The second method involves the formation of the pyrrolidine ring from acyclic precursors, enabling the preparation of 2-(pyrrolidin-1-yl)pyrimidines in a single step .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, a pyrazolo[3,4-d]pyrimidin-1-yl group, and a methanesulfonamide group attached to the ethyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the reactivity of the pyrrolidine ring and the pyrazolo[3,4-d]pyrimidin-1-yl group. The pyrrolidine ring can undergo various reactions with different cyclic or acyclic precursors .Applications De Recherche Scientifique

Environmental and Health Impacts of Related Compounds

Retinal Toxicity from Occupational Exposure : A study reported retinal toxicity associated with chronic exposure to ethyl-m-aminobenzoic acid methanesulfonate (MS-222), highlighting the importance of caution in handling retinotoxic compounds in occupational settings (Bernstein et al., 1997).

Metabolism and Pharmacokinetics of INCB018424 : Research on the metabolism, excretion, and pharmacokinetics of INCB018424 in humans provides insights into the handling of pyrazolo[3,4-d]pyrimidin-1-yl compounds in clinical contexts, including absorption, distribution, metabolism, and excretion pathways (Shilling et al., 2010).

Toxicity of Ethyl Methanesulfonate : A case report on the neurotoxicity, hepatotoxicity, hematotoxicity, and renal toxicity caused by ethyl methanesulfonate, emphasizing the toxicological profile of methanesulfonamide derivatives and the effectiveness of palliative therapies (Yamazaki et al., 2015).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as pyrrolidine derivatives, have been shown to act on a variety of targets . These include the vanilloid receptor 1, insulin-like growth factor 1 receptor, and various enzymes such as phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Mode of Action

The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .

Biochemical Pathways

Pyrrolidine derivatives have been shown to modulate various biochemical pathways, including those involving the aforementioned targets .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy in drug design to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

Pyrrolidine derivatives have been reported to exhibit antioxidative and antibacterial properties, and their effects on cell cycle have been characterized .

Action Environment

The structure-activity relationship (sar) of similar compounds has been investigated, showing that different substituents can lead to different biological profiles .

Orientations Futures

Analyse Biochimique

Biochemical Properties

N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide is known to interact with various enzymes, proteins, and other biomolecules. It has been found to act as an antagonist of the vanilloid receptor 1 and modulate the insulin-like growth factor 1 receptor . It also inhibits a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Cellular Effects

The compound exerts various effects on different types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its antioxidative and antibacterial properties have been described, and its effects on the cell cycle have been characterized .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and may affect metabolic flux or metabolite levels .

Propriétés

IUPAC Name |

N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N6O2S/c1-21(19,20)16-4-7-18-12-10(8-15-18)11(13-9-14-12)17-5-2-3-6-17/h8-9,16H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POBKAIVUYWTIGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCN1C2=C(C=N1)C(=NC=N2)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[(2R)-2-Amino-3-sulfanylpropanoyl]amino]-3-hydroxypropanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B2783774.png)

![N-benzyl-2-[3-(4-bromophenyl)-5-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide](/img/structure/B2783776.png)

![2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2783784.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2783786.png)

![[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxyacetate](/img/structure/B2783789.png)

![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2783794.png)